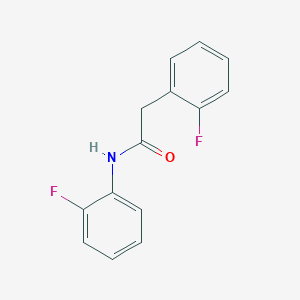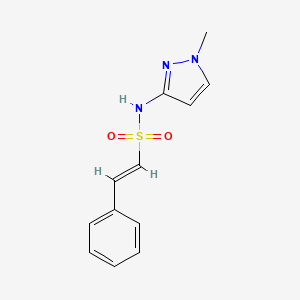
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of MPCC is not fully understood, but it has been suggested that it may act as a GABA receptor agonist, which may explain its anticonvulsant properties. MPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPCC has been shown to exhibit various biochemical and physiological effects, including reducing seizure activity, reducing pain and inflammation, and improving cognitive function. MPCC has also been shown to increase the levels of neurotransmitters, including dopamine and serotonin, which may explain its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPCC in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPCC has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in the development of therapeutic agents for the treatment of various diseases. However, the limitations of using MPCC in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of MPCC, including further research into its mechanism of action and potential use as a therapeutic agent for the treatment of various diseases. MPCC may also be studied for its potential use in the development of new drugs and treatments for neurological disorders. Additionally, further research may be conducted to determine the optimal dosage and administration of MPCC for its potential use in clinical settings.
Conclusion:
In conclusion, N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MPCC has shown potential as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of MPCC and its potential use in clinical settings.
Métodos De Síntesis
MPCC has been synthesized using various methods, including the reaction of 5-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid and the reaction of 5-methylpyridin-2-ylhydrazine with 1-phenylpyrazole-4-carboxylic acid chloride. The yield of MPCC varies depending on the method used for its synthesis.
Aplicaciones Científicas De Investigación
MPCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MPCC has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIQTFBNHYFYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)






![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)